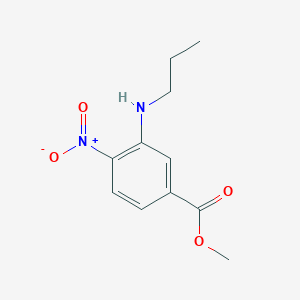

Methyl 4-nitro-3-(propylamino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

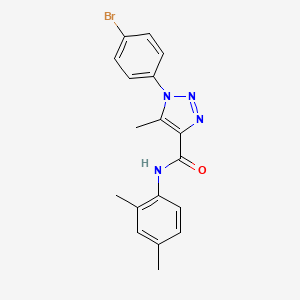

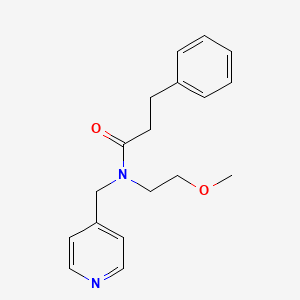

“Methyl 4-nitro-3-(propylamino)benzoate” is a chemical compound with the molecular formula C11H14N2O4 . It has a molecular weight of 238.24 . The IUPAC name for this compound is “methyl 4-nitro-3-(propylamino)benzoate” and its InChI Code is 1S/C11H14N2O4/c1-3-6-12-9-7-8 (11 (14)17-2)4-5-10 (9)13 (15)16/h4-5,7,12H,3,6H2,1-2H3 .

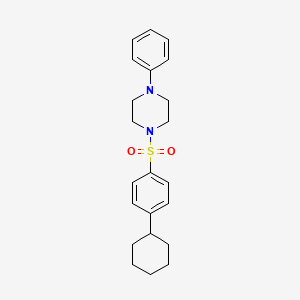

Molecular Structure Analysis

“Methyl 4-nitro-3-(propylamino)benzoate” contains a total of 31 bonds; 17 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 secondary amine (aromatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-nitro-3-(propylamino)benzoate” include its molecular weight of 238.24 . Unfortunately, other specific properties such as boiling point, melting point, and density were not available in the search results.Scientific Research Applications

Corrosion Inhibition

Methyl 4-nitro-3-(propylamino)benzoate derivatives have been studied for their effectiveness as corrosion inhibitors. A study explored oxadiazole derivatives for controlling mild steel dissolution in hydrochloric acid, highlighting their high inhibition efficiency and adherence to Langmuir adsorption isotherm, confirmed through various techniques including weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization (Kalia et al., 2020).

Photopolymerization Processes

In the realm of polymer science, the compound has been implicated in the study of nitroxide-mediated photopolymerization processes. Research has proposed novel compounds for efficient polymerization under UV irradiation, expanding the understanding and application of Methyl 4-nitro-3-(propylamino)benzoate in creating advanced polymer materials (Guillaneuf et al., 2010).

Optical Storage and Polymer Behavior

The compound's derivatives have been synthesized and analyzed for their potential in reversible optical storage, demonstrating significant effects on the cooperative motion of polar side groups in amorphous polymers. This research provides insights into the optical properties and applications of polymers derived from Methyl 4-nitro-3-(propylamino)benzoate (Meng et al., 1996).

Herbicide Labeling and Environmental Studies

Investigations into the synthesis of herbicidal components, such as ZJ0273 (a broad-spectrum herbicidal ingredient), involve the use of Methyl 4-nitro-3-(propylamino)benzoate analogs. These studies focus on understanding the metabolism, mode of action, and environmental behavior of herbicides, crucial for the development of eco-friendly agricultural chemicals (Yang et al., 2008).

Synthesis of Cellulose Derivatives

Research on the synthesis of cellulose benzoates under homogeneous conditions in an ionic liquid has explored the use of Methyl 4-nitro-3-(propylamino)benzoate derivatives. This work contributes to the development of cellulose-based materials with tailored properties for various applications, from biomedical to industrial uses (Zhang et al., 2009).

Safety and Hazards

The safety data sheet for “Methyl 4-nitro-3-(propylamino)benzoate” suggests that personal protective equipment/face protection should be worn, adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided, as well as dust formation .

properties

IUPAC Name |

methyl 4-nitro-3-(propylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-3-6-12-9-7-8(11(14)17-2)4-5-10(9)13(15)16/h4-5,7,12H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHQTHIGEDJEFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-nitro-3-(propylamino)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2709888.png)

![(1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2709889.png)

![5-Isobutyramido-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2709897.png)

![2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2709900.png)

amine](/img/structure/B2709906.png)